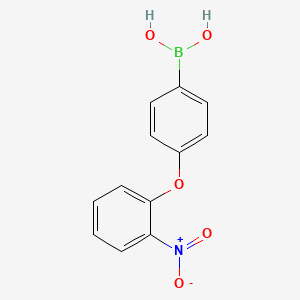
(4-(2-Nitrophenoxy)phenyl)boronic acid
Vue d'ensemble
Description
“(4-(2-Nitrophenoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C12H10BNO5 . It has a molecular weight of 259.03 .
Molecular Structure Analysis
The InChI code of this compound is 1S/C12H10BNO5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8,15-16H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including “(4-(2-Nitrophenoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 435.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a polar surface area of 96 Å2 .Applications De Recherche Scientifique
Sensing Applications
4-(2-Nitrophenoxy)phenylboronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems . The compound’s boronic acid moiety can form reversible covalent complexes with sugars, which is particularly useful in the detection of glucose, making it a valuable tool for diabetes monitoring .
Therapeutic Development
The interaction of boronic acids with biological molecules has opened up possibilities in therapeutic development. 4-(2-Nitrophenoxy)phenylboronic acid can be used for protein manipulation and modification, which is essential for creating targeted therapies. It also plays a role in the development of drug delivery systems, particularly for the controlled release of insulin in response to glucose levels .
Glucose-Sensitive Hydrogels
Advancements in the design of glucose-sensitive hydrogels have been made using phenylboronic acid derivatives. These hydrogels can respond to changes in glucose concentration, making them potential candidates for insulin delivery systems in diabetes management. The dynamic covalent chemistry of boronic acids allows for the creation of self-healing hydrogels, which are advantageous in biomedical applications .
Analytical Chemistry
In analytical chemistry, 4-(2-Nitrophenoxy)phenylboronic acid is utilized for the electrophoresis of glycated molecules. This application takes advantage of the compound’s affinity for sugar molecules, allowing for the separation and analysis of complex biological samples .
Material Science
The boronic acid functional group of 4-(2-Nitrophenoxy)phenylboronic acid suggests its potential applications in material science. It can be used in Suzuki-Miyaura coupling reactions, which are pivotal in creating carbon-carbon bonds. This reaction is extensively employed in the synthesis of pharmaceuticals and materials.
Cancer Research
Boronic acids, including 4-(2-Nitrophenoxy)phenylboronic acid , have been investigated as inhibitors of lactate dehydrogenase. This enzyme plays a significant role in cancer cell metabolism, and its inhibition could lead to the development of novel cancer therapies .
Polymer Chemistry
In polymer chemistry, 4-(2-Nitrophenoxy)phenylboronic acid is used as a building block for creating n-type polymers, which are essential for the development of all-polymer solar cells. These materials are crucial for advancing renewable energy technologies .
Biochemical Tools
Boronic acids serve as biochemical tools for various purposes, including interfering in signaling pathways and enzyme inhibition4-(2-Nitrophenoxy)phenylboronic acid can be functionalized to create cell delivery systems, which are important for targeted drug delivery and gene therapy applications .
Safety And Hazards
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
[4-(2-nitrophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFSQPXQXYCXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656931 | |
| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Nitrophenoxy)phenyl)boronic acid | |
CAS RN |
957062-62-3 | |
| Record name | B-[4-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate](/img/structure/B1386671.png)
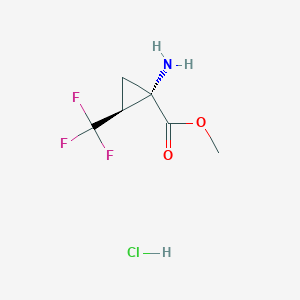



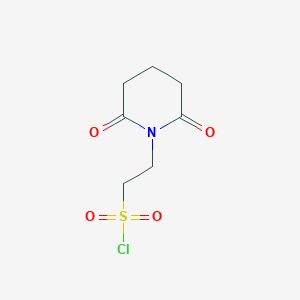
![(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386679.png)
![(1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine](/img/structure/B1386681.png)
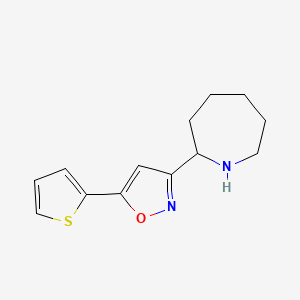
![1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine](/img/structure/B1386686.png)
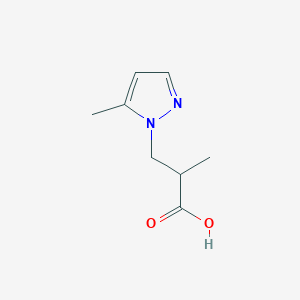
![3-Ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1386690.png)
![Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide](/img/structure/B1386691.png)
